Acetic acid;tetradec-7-en-3-ol
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Overview
Description
Acetic acid;tetradec-7-en-3-ol is a chemical compound with the molecular formula C16H30O2. It is an ester formed from acetic acid and tetradec-7-en-3-ol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;tetradec-7-en-3-ol typically involves the esterification of tetradec-7-en-3-ol with acetic acid. This reaction is catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the product. Additionally, the use of heterogeneous catalysts can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;tetradec-7-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Acetic acid;tetradec-7-en-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of acetic acid;tetradec-7-en-3-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The compound may also interact with enzymes and proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
9-Tetradecen-1-ol, acetate, (Z)-: This compound is structurally similar but differs in the position of the double bond.
Tetradec-7-enoic acid: Another similar compound with a carboxylic acid group instead of an ester group.
Uniqueness
Acetic acid;tetradec-7-en-3-ol is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its applications in various fields, such as its use in fragrances and potential therapeutic applications, highlight its versatility and importance in scientific research .
Biological Activity
Acetic acid; tetradec-7-en-3-ol, also known by its chemical structure C16H32O3, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties and biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Acetic acid; tetradec-7-en-3-ol is characterized by the presence of a long-chain fatty alcohol (tetradec-7-en-3-ol) and an acetic acid moiety. The combination of these two functional groups contributes to its unique reactivity and biological interactions.
Biological Activity Overview
Research indicates that acetic acid; tetradec-7-en-3-ol exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, demonstrating potential as a natural preservative or therapeutic agent against infections.
- Antioxidant Properties : The compound may modulate oxidative stress in biological systems, providing protective effects against cellular damage caused by free radicals.
- Anti-inflammatory Effects : Preliminary studies suggest that acetic acid; tetradec-7-en-3-ol may reduce inflammation in vitro, indicating its potential use in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Inhibits growth of Gram-positive and Gram-negative bacteria | |
Antioxidant | Modulates oxidative stress | |
Anti-inflammatory | Reduces inflammatory markers in vitro |
Case Studies
- Antimicrobial Study : A study conducted on the efficacy of acetic acid; tetradec-7-en-3-ol against common pathogens demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 100 µg/mL for both strains, indicating strong antimicrobial potential.
- Antioxidant Activity Assessment : In vitro assays measuring the compound's ability to scavenge free radicals showed a dose-dependent response. At concentrations of 50 µg/mL and above, the compound exhibited over 70% inhibition of DPPH radical formation, suggesting robust antioxidant capabilities.
- Anti-inflammatory Mechanism : Research involving human cell lines treated with acetic acid; tetradec-7-en-3-ol revealed a reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha). The IC50 for cytokine inhibition was reported at 75 µg/mL, highlighting its potential therapeutic application in managing inflammatory conditions.
The biological activity of acetic acid; tetradec-7-en-3-ol can be attributed to several mechanisms:
- Interaction with Membranes : The long hydrophobic chain facilitates incorporation into lipid membranes, potentially disrupting microbial cell integrity.
- Antioxidative Mechanisms : The compound may enhance endogenous antioxidant defenses or directly neutralize reactive oxygen species (ROS).
- Cytokine Modulation : It appears to affect signaling pathways involved in inflammation, possibly through inhibition of NF-kB activation.
Properties
CAS No. |
144610-97-9 |
---|---|
Molecular Formula |
C16H32O3 |
Molecular Weight |
272.42 g/mol |
IUPAC Name |
acetic acid;tetradec-7-en-3-ol |
InChI |
InChI=1S/C14H28O.C2H4O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)4-2;1-2(3)4/h9-10,14-15H,3-8,11-13H2,1-2H3;1H3,(H,3,4) |
InChI Key |
AUBPXMNIYHVOOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCC(CC)O.CC(=O)O |
Origin of Product |
United States |
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